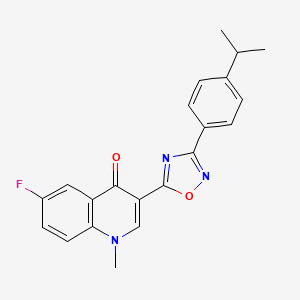
6-fluoro-3-(3-(4-isopropylphenyl)-1,2,4-oxadiazol-5-yl)-1-methylquinolin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of various quinoline and oxadiazole derivatives has been a subject of interest due to their potential biological activities. In one study, a series of 1,3,4-oxadiazole thioether derivatives containing a 6-fluoroquinazolinylpiperidinyl moiety were synthesized using a pharmacophore hybrid approach. These compounds were characterized by NMR and HRMS spectra, with the structure of one compound further confirmed by single-crystal X-ray diffraction analysis . Another research effort led to the synthesis of 6-fluoro-7-(isoxazolidin-2-yl)-4-oxo-1,4-dihydroquinolines through a one-step procedure involving 1,3-dipolar cycloaddition, demonstrating a novel method for synthesizing 6-fluoroquinolones . Additionally, a series of 1-[(sub)]-6-fluoro-3-[(sub)]-1, 3,4-oxadiazol-2-yl-7-piperazino-1, 4-dihydro-4-quinolinone derivatives were synthesized by reacting ciprofloxacin and norfloxacin with appropriate acid hydrazides .
Molecular Structure Analysis
The molecular structures of the synthesized compounds were elucidated using various spectroscopic techniques. For instance, the 1,3,4-oxadiazole thioether derivatives were fully characterized by 1H NMR, 13C NMR, and HRMS spectra . In another study, the structure of a synthesized carboxylic acid N-oxide derivative was confirmed by X-ray measurements . These analyses are crucial for confirming the successful synthesis of the desired compounds and for further understanding their potential interactions with biological targets.
Chemical Reactions Analysis
The chemical reactivity of quinoline derivatives under different conditions has been explored. For example, the photochemistry of ciprofloxacin, a quinoline derivative, was studied in aqueous solutions, revealing low-efficiency substitution of the 6-fluoro group by an OH group upon irradiation, among other reactions . These studies provide insights into the stability and potential degradation pathways of quinoline derivatives, which are important for their development as pharmaceutical agents.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives can influence their biological activity and utility as fluorescent labeling reagents. One novel fluorophore, 6-methoxy-4-quinolone, exhibited strong fluorescence with a large Stokes' shift in aqueous media and was stable against light and heat. Its fluorescence intensity remained consistent across a wide pH range, making it a promising candidate for biomedical analysis . Understanding these properties is essential for the practical application of quinoline derivatives in various scientific fields.
Wissenschaftliche Forschungsanwendungen
Antibacterial Activities
The synthesis of quinolones containing heterocyclic substituents, such as oxazoles and imidazoles, has shown significant in vitro antibacterial activity, particularly against Gram-positive organisms. This highlights the potential of these compounds in developing new antibacterial agents (Cooper, Klock, Chu, & Fernandes, 1990). Furthermore, novel 4(3H)-quinazolinones and thiazolidinone motifs have been synthesized and evaluated for their antimicrobial efficacy, demonstrating remarkable potency against various bacterial and fungal strains (Desai, Vaghani, & Shihora, 2013).
Antifungal and Antimicrobial Potency
1,3,4-Oxadiazole thioether derivatives bearing the 6-fluoroquinazolinylpiperidinyl moiety have been designed and synthesized, showcasing broad-spectrum fungicidal activities against multiple types of phytopathogenic fungi. These compounds present a promising approach for crop protection due to their effective antimicrobial properties (Shi, Luo, Ding, & Bao, 2020).
Anticancer Activities
Research into the anticancer properties of quinoline derivatives is also prevalent. Novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure have been synthesized and evaluated for their antitumor activities against various cancer cell lines, including lung, cervical, breast, and osteosarcoma cells. Some compounds exhibited moderate to high levels of antitumor activity, presenting a potential pathway for the development of new anticancer agents (Fang, Wu, Xiao, Tang, Li, Ye, Xiang, & Hu, 2016).
Fluorophores and Optical Properties
The synthesis of 2-(5-arylpyridine-2-yl)-6-(het)arylquinoline-based fluorophores demonstrates the utility of fluoroquinolones in developing new materials with interesting optical properties. These compounds have shown promise in solvatochromic experiments and could have applications in non-linear optics and other advanced materials research (Kopchuk, Chepchugov, Starnovskaya, Khasanov, Krinochkin, Santra, Zyryanov, Das, Majee, Rusinov, & Charushin, 2019).
Energy and Environmental Applications
A fluorinated cross-linked anion exchange membrane synthesized from poly(aryl ether oxadiazole)s has shown promising results for applications in alkaline electrolyte membrane fuel cells (AEMFCs). This development points to the versatility of fluorinated compounds in energy and environmental technologies, providing higher conductivity, better mechanical properties, and dimensional stability (Wang, Wang, Li, Xie, & Lv, 2013).
Eigenschaften
IUPAC Name |
6-fluoro-1-methyl-3-[3-(4-propan-2-ylphenyl)-1,2,4-oxadiazol-5-yl]quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O2/c1-12(2)13-4-6-14(7-5-13)20-23-21(27-24-20)17-11-25(3)18-9-8-15(22)10-16(18)19(17)26/h4-12H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPGOIUQCXRGUFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C4=C(C3=O)C=C(C=C4)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

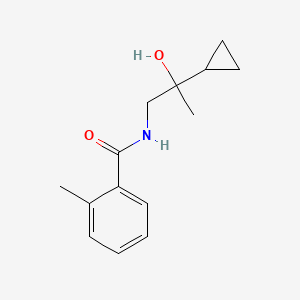
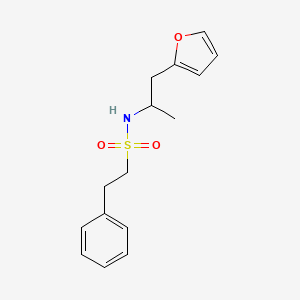
![8-Oxa-2,5-diazaspiro[3.5]nonan-6-one](/img/structure/B2546986.png)
![(E)-tert-butyl 3-((4-(methylamino)-4-oxobut-2-en-1-yl)carbamoyl)-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B2546990.png)
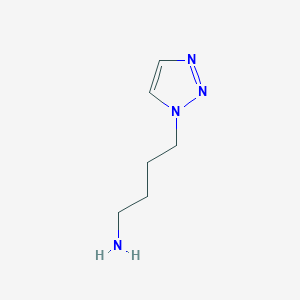
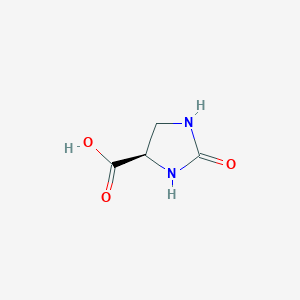
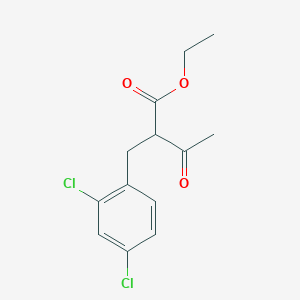
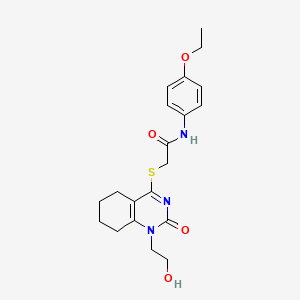
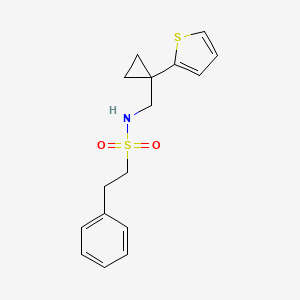
![3-(3,4-Dimethylphenyl)-1-(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)propan-1-one](/img/structure/B2546998.png)

![Ethyl 4-[4-methyl-6-(methylsulfanyl)-2-(propan-2-yl)pyrimidine-5-amido]benzoate](/img/structure/B2547000.png)

![5-((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(o-tolyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2547006.png)